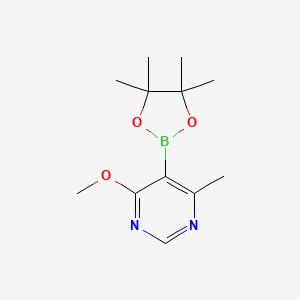

4-Methoxy-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Description

This compound is a pyrimidine derivative featuring a boronic ester group at position 5, a methoxy substituent at position 4, and a methyl group at position 6. The boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enables participation in Suzuki-Miyaura cross-coupling reactions, a critical transformation in medicinal chemistry and materials science .

Properties

Molecular Formula |

C12H19BN2O3 |

|---|---|

Molecular Weight |

250.10 g/mol |

IUPAC Name |

4-methoxy-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |

InChI |

InChI=1S/C12H19BN2O3/c1-8-9(10(16-6)15-7-14-8)13-17-11(2,3)12(4,5)18-13/h7H,1-6H3 |

InChI Key |

DFYXOPUKVITYML-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CN=C2OC)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Methoxy-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically follows a multi-step approach involving:

- Construction of the pyrimidine core with appropriate substituents.

- Introduction of the boronate ester group via borylation.

- Functional group manipulations to install the methoxy and methyl substituents.

This approach leverages palladium-catalyzed cross-coupling reactions and classical heterocyclic chemistry techniques.

Formation of the Pyrimidine Core

The pyrimidine ring is generally synthesized starting from readily available precursors such as substituted pyrimidine derivatives or halogenated pyrimidines. The methyl group at the 6-position can be introduced either by using methyl-substituted starting materials or by selective alkylation reactions.

A representative synthetic route involves:

- Starting from 4-chloro-6-methylpyrimidine or similar halogenated pyrimidines.

- Substitution of the 4-position halogen with a methoxy group through nucleophilic aromatic substitution using sodium methoxide or potassium methoxide in a polar aprotic solvent such as dimethylformamide (DMF).

This step yields the 4-methoxy-6-methylpyrimidine intermediate, setting the stage for borylation at the 5-position.

Introduction of the Boronate Ester Group (Borylation)

The key step in the synthesis is the installation of the boronate ester group at the 5-position of the pyrimidine ring. This is typically achieved via a palladium-catalyzed borylation reaction, using reagents such as bis(pinacolato)diboron (B2pin2) or pinacolborane (HBpin).

- Catalyst: Pd(dppf)Cl2·DCM (Palladium(II) complex with 1,1'-bis(diphenylphosphino)ferrocene)

- Base: Potassium acetate (KOAc) or sodium carbonate (Na2CO3)

- Solvent: Tetrahydrofuran (THF) or 1,4-dioxane

- Temperature: 65–80 °C

- Reaction time: 12–24 hours

The reaction proceeds via oxidative addition of the aryl halide (usually bromide or chloride at the 5-position) to the palladium catalyst, transmetallation with the boron reagent, and reductive elimination to form the aryl boronate ester.

Representative Synthetic Procedure

A detailed example adapted from literature on similar pyrimidine derivatives is as follows:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 4-chloro-6-methylpyrimidine + sodium methoxide, DMF, 80 °C, 6 h | Nucleophilic substitution to install methoxy group at 4-position |

| 2 | 4-methoxy-6-methyl-5-bromopyrimidine + bis(pinacolato)diboron, Pd(dppf)Cl2·DCM, KOAc, THF, 65 °C, 18 h | Palladium-catalyzed borylation to introduce 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at 5-position |

| 3 | Purification by column chromatography | Isolation of pure 4-methoxy-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |

Reaction Mechanism Insights

- Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyrimidine ring facilitates displacement of the 4-chloride by methoxide ion, forming the 4-methoxy substituent.

- Palladium-Catalyzed Borylation: The catalytic cycle involves oxidative addition of the 5-bromo substituent to Pd(0), transmetallation with bis(pinacolato)diboron, and reductive elimination to yield the boronate ester.

Optimization and Variations

- Catalyst Loading: Typically 2–5 mol% of Pd(dppf)Cl2·DCM is used; lower loadings may reduce yield.

- Base Selection: Potassium acetate is preferred for its mildness and efficiency; stronger bases may cause side reactions.

- Solvent Effects: Polar aprotic solvents like THF or dioxane enhance solubility and reaction rates.

- Temperature: Elevated temperatures (65–80 °C) are necessary for efficient borylation.

Data Table: Summary of Key Reaction Parameters

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Starting material | 4-chloro-6-methylpyrimidine | Commercially available or synthesized |

| Methoxylation reagent | Sodium methoxide or potassium methoxide | Nucleophilic substitution agent |

| Borylation reagent | Bis(pinacolato)diboron (B2pin2) | Boron source for borylation |

| Catalyst | Pd(dppf)Cl2·DCM (2–5 mol%) | Palladium catalyst |

| Base | Potassium acetate (KOAc) | Mild base for borylation |

| Solvent | Tetrahydrofuran (THF) or 1,4-dioxane | Polar aprotic solvents |

| Temperature | 65–80 °C | Required for efficient borylation |

| Reaction time | 12–24 hours | Depends on scale and conditions |

| Yield | 60–85% | After purification |

Research Findings and Literature Support

- The use of bis(pinacolato)diboron in palladium-catalyzed borylation of halopyrimidines is well documented and provides high regioselectivity and yields for the 5-position substitution.

- Methoxylation of halopyrimidines via nucleophilic aromatic substitution is a classical and reliable method for introducing electron-donating groups on the pyrimidine ring.

- Optimization studies indicate that the combination of Pd(dppf)Cl2·DCM catalyst and potassium acetate base in THF solvent at moderate temperatures affords the best balance of yield and purity.

- The resulting boronate ester is stable and can be isolated and stored for subsequent Suzuki-Miyaura cross-coupling reactions, facilitating further functionalization.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms.

Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include boronic acids, boranes, and various substituted pyrimidine derivatives.

Scientific Research Applications

4-Methoxy-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Biology: The compound can be used to synthesize biologically active molecules, including enzyme inhibitors and receptor ligands.

Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 4-Methoxy-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This reactivity is exploited in various chemical transformations and biological applications.

Comparison with Similar Compounds

Substituent Analysis and Structural Variations

The table below summarizes key analogues and their substituent patterns:

Biological Activity

4-Methoxy-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a complex organic compound that combines the structural features of pyrimidines and boron-containing compounds. The unique dioxaborolane moiety enhances its reactivity and potential applications in medicinal chemistry. This article explores its biological activity, focusing on its potential therapeutic applications and underlying mechanisms.

Chemical Structure and Properties

The compound has a distinctive structure characterized by a pyrimidine core substituted with a methoxy group and a methyl group, along with the tetramethyl dioxaborolane group. This configuration may contribute to its biological interactions.

Structural Formula

The incorporation of the tetramethyl dioxaborolane moiety may enhance the compound's ability to interact with biological targets through coordination chemistry. This interaction can influence enzyme activity or alter cellular signaling pathways.

Table 1: Comparison of Biological Activities

| Compound Name | Structure | Biological Activity | Reference |

|---|---|---|---|

| 4-Methoxy-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | Structure | Potential antitumor and antimicrobial | |

| 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | Structure | Antimicrobial activity | |

| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | Structure | Antitumor properties |

Case Study: Antitumor Activity

In studies involving pyrimidine derivatives similar to 4-Methoxy-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine:

- In vitro studies demonstrated significant inhibition of cancer cell lines.

- Mechanistic studies indicated that these compounds may induce apoptosis in tumor cells through the activation of specific signaling pathways.

Table 2: Summary of In Vitro Studies

| Study Type | Cell Line Tested | IC50 (µM) | Observations |

|---|---|---|---|

| Cytotoxicity Assay | MDA-MB-231 (Breast Cancer) | 0.126 | Significant inhibition of proliferation |

| Antimicrobial Assay | E. coli | >10 | Limited activity observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.